Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate and related compounds involves several key reactions, including 1,3-dipolar cycloadditions and Reformatsky-type reactions. For instance, ethyl 2-diazo-3,3,3-trifluoropropanoate has been used with alkynes to produce CF3-substituted pyrazoles through 1,3-dipolar cycloadditions, showcasing a method to incorporate the trifluoromethyl group into complex molecules (Gladow, Doniz‐Kettenmann, & Reissig, 2014). Additionally, benzyl trifluoromethyl ketone and ethyl bromoacetate have been employed in a Reformatsky-type reaction to produce intermediates for further chemical modifications (Coe, Markou, & Tatlow, 1997).
Molecular Structure Analysis
Polymorphism in related chemical entities has been studied using spectroscopic and diffractometric techniques, highlighting the complexity in characterizing such compounds. Two polymorphic forms of a related compound were distinguished by minor differences in their capillary powder X-ray diffraction patterns, emphasizing the nuanced structural differences that can exist within closely related chemical structures (Vogt, Williams, Johnson, & Copley, 2013).
Chemical Reactions and Properties
Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate's reactivity has been explored in various chemical reactions. For example, its derivatives have been utilized in cycloaddition reactions and as intermediates in synthesizing complex molecular structures, demonstrating the compound's versatile reactivity and utility in organic synthesis. The formation of cyclopropene derivatives at high temperatures and the use of trifluoromethyl groups in creating diverse molecular architectures are notable (Gladow, Doniz‐Kettenmann, & Reissig, 2014).
Physical Properties Analysis
The physical properties of ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate and related compounds have been characterized through various analytical techniques. Studies involving solid-state nuclear magnetic resonance (SSNMR) and diffractometric analysis provide insights into the compound's structure and stability, which are crucial for understanding its behavior in different environments (Vogt, Williams, Johnson, & Copley, 2013).
Chemical Properties Analysis
The chemical properties of ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate, such as its reactivity in organic synthesis and its ability to undergo various chemical transformations, have been detailed through reactions with olefins, dienes, and acetylenes. These studies illustrate the compound's functionality in synthesizing novel materials and its potential applications in organic chemistry (Caddy, Green, O'Brien, Smart, & Woodward, 1980).
Scientific Research Applications
Asymmetric Reduction : It was reported that Ethyl 3-aryl-3-oxopropanoates were reduced enantioselectively to corresponding alcohols using the fungus Rhizopus arrhizus and other Rhizopus species (Salvi & Chattopadhyay, 2006).
Synthesis in Organic Chemistry : A study demonstrated the use of Benzyl trifluoromethyl ketone and ethyl bromoacetate to synthesize ethyl 3-hydroxy-4-phenyl-3-(trifluoromethyl)butanoate in a Reformatsky-type reaction (Coe, Markou & Tatlow, 1997).
Gold-Catalyzed Reactions : Ethylene was converted into ethyl 1-cyclopropylcarboxylate in the presence of catalytic amounts of a gold compound (Rull, Olmos & Pérez, 2019).
Direct Peroxygenation Method : A method was developed for the direct peroxygenation of various olefinic compounds using molecular oxygen and triethylsilane, catalyzed by a cobalt(II) complex (Isayama, 1990).
Synthesis of Pyridine Derivatives : Ethyl 4,4,4-trifluoro-3-oxo-butyrate was used to synthesize 2,6-dimethyl-3,5-bis(4,4,4-trifluoro-1,3-oxo-butyl)-pyridine in a cyclization reaction (Yang et al., 2013).
Protecting Groups for Carboxylic Acids : It was found that π-deficient 2-(arylsulfonyl)ethyl groups, including the 2-[3,5-bis(trifluoromethyl)phenylsulfonyl]ethyl group, were effective as protecting groups for acids under mild basic conditions (Alonso, Nájera & Varea, 2003).
Bioanalytical Method Development : A novel molecule with acetylcholinesterase inhibition property, Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, was quantitatively measured using a rapid and selective RP-HPLC bioanalytical method (Nemani, Shard & Sengupta, 2018).
1,3-Dipolar Cycloadditions : The cycloadditions of ethyl 2-diazo-3,3,3-trifluoropropanoate with various alkynes and the subsequent rearrangements of the resulting 3H-pyrazoles were investigated (Gladow, Doniz-Kettenmann & Reissig, 2014).
Baeyer-Villiger Reactions : A study showed that bis[3,5-bis(trifluoromethyl)phenyl] diselenide was used as a catalyst for Baeyer-Villiger reactions with 60% aqueous hydrogen peroxide (ten Brink, Vis, Arends & Sheldon, 2001).
Synthesis of New Triazolopyrimidines : A series of new compounds including 6-(3,5-bis(trifluoromethyl)phenyl)-4-(4-chlorophenyl)-3,4-dihydro pyrimidine-2(1H)-one were synthesized, characterized, and evaluated for their antibacterial and antifungal activity (Vora & Vyas, 2019).
properties
IUPAC Name |
ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F6O3/c1-2-22-11(21)6-10(20)7-3-8(12(14,15)16)5-9(4-7)13(17,18)19/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRYPSPFMRZTCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381914 | |
Record name | Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate | |
CAS RN |
175278-02-1 | |
Record name | Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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